rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride
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Overview
Description
Rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a fluoro group, and a methyl group attached to a butanoate backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-fluoro-3-methylbutanoic acid.
Esterification: The carboxylic acid group of 2-amino-3-fluoro-3-methylbutanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and salt formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and methanol.
Scientific Research Applications
Rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Rel-methyl (2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride can be compared with similar compounds such as:
Methyl (2R)-2-amino-4,4-difluorobutanoate hydrochloride: This compound has two fluoro groups instead of one, which may result in different reactivity and binding properties.
Methyl (2R)-2-amino-3-chloro-3-methylbutanoate hydrochloride: The presence of a chloro group instead of a fluoro group can alter the compound’s chemical behavior and biological activity.
Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride: The hydroxy group introduces additional hydrogen bonding capabilities, potentially affecting the compound’s interactions with molecular targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1630731-09-7 |
---|---|
Molecular Formula |
C6H13ClFNO2 |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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